Minosaminomycin
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Overview
Description
Minosaminomycin is an antibiotic compound that originates from the bacterium Streptomyces. It is structurally related to kasugamycin and is known for its activity against mycobacteria, although it is not effective against Gram-negative bacteria . This compound inhibits protein synthesis in mycobacteria, making it a valuable compound in the field of antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of minosaminomycin involves several steps. One of the key components, (−)-1 d-1-amino-1-deoxy-myo-inositol, is synthesized from d-inositol by catalytic oxidation of an axial hydroxyl group followed by reduction of the ketoxime . Another component, minobiosamine, is synthesized from 2′,4′-di-N-acetylkasuganobiosamine by a similar method and separated from its isomers . The final synthesis of this compound is achieved by coupling 2′,4′-di-N-benzyloxycarbonylminobiosamine and Nα-[(S)-1-benzyloxycarbonyl-3-methylbutylcarbamoyl]enduracididine, followed by the removal of protective groups .
Industrial Production Methods: this compound is produced industrially by fermentation using Streptomyces species. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound .
Chemical Reactions Analysis
Types of Reactions: Minosaminomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The catalytic oxidation of an axial hydroxyl group and the reduction of the ketoxime are key steps in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include d-inositol, catalytic oxidizing agents, and reducing agents for the ketoxime . The coupling reactions involve protective groups such as benzyloxycarbonyl .
Major Products Formed: The major products formed during the synthesis of this compound include (−)-1 d-1-amino-1-deoxy-myo-inositol and minobiosamine, which are then coupled to form the final antibiotic compound .
Scientific Research Applications
Minosaminomycin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study protein synthesis inhibition in mycobacteria and has shown significant activity against Mycobacterium smegmatis and Mycobacterium phlei . In cell-free assays, this compound inhibits the binding of formyl-Met-tRNA to ribosomes, making it a valuable tool for studying ribosomal function and protein synthesis .
Mechanism of Action
Minosaminomycin exerts its effects by inhibiting protein synthesis in mycobacteria. It preferentially inhibits the initiation process of protein synthesis without causing miscoding . The compound binds to ribosomes and prevents the formation of the 30S-initiation complex, thereby blocking the translation process . This mechanism is similar to that of kasugamycin, but this compound is significantly more potent .
Comparison with Similar Compounds
Minosaminomycin is structurally related to kasugamycin and shares a similar mechanism of action. it is more potent in inhibiting protein synthesis in mycobacteria . Other similar compounds include KG-8, a chemical derivative of kasugamycin, which is more inhibitory to the growth of Escherichia coli but less effective in cell-free protein synthesis systems . The unique structure of this compound, particularly its ability to inhibit protein synthesis without causing miscoding, sets it apart from other antibiotics in the kasugamycin family .
References
Properties
CAS No. |
51746-09-9 |
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Molecular Formula |
C25H46N8O10 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[[3-(2-amino-4,5-dihydro-1H-imidazol-5-yl)-1-[[4-(3,5-diamino-6-methyloxan-2-yl)oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41) |
InChI Key |
UDZJEGDQBWDMOF-UHFFFAOYSA-N |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |
Synonyms |
minosaminomycin |
Origin of Product |
United States |
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